molecular formula C9H18BrN3 B12606603 1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 912840-83-6

1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B12606603
CAS No.: 912840-83-6
M. Wt: 248.16 g/mol
InChI Key: ABOWFHQANJUYRR-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

The synthesis of 1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide involves several steps. One common method includes the reaction of 1-methylimidazole with pyrrolidine in the presence of a suitable base, followed by quaternization with methyl bromide. The reaction conditions typically involve heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide can be compared with other imidazole derivatives, such as:

Properties

CAS No.

912840-83-6

Molecular Formula

C9H18BrN3

Molecular Weight

248.16 g/mol

IUPAC Name

1-methyl-3-[[(2S)-pyrrolidin-2-yl]methyl]-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C9H17N3.BrH/c1-11-5-6-12(8-11)7-9-3-2-4-10-9;/h5-6,9-10H,2-4,7-8H2,1H3;1H/t9-;/m0./s1

InChI Key

ABOWFHQANJUYRR-FVGYRXGTSA-N

Isomeric SMILES

C[NH+]1CN(C=C1)C[C@@H]2CCCN2.[Br-]

Canonical SMILES

C[NH+]1CN(C=C1)CC2CCCN2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.